9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is an organic compound with the molecular formula C10H12O3. This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds (diyne) and three hydroxyl groups (triol). The (3R,8R) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- typically involves multiple steps, starting from simpler organic moleculesThe stereochemistry is controlled using chiral catalysts or starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the diyne structure can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Heptadecadiene-4,6-diyne-3,8-diol: Another compound with a similar diyne structure but a longer carbon chain.
(9Z)-1,9-Heptadecadiene-4,6-diyne-3,8-diol: Similar structure with different stereochemistry.
Uniqueness
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
693288-19-6 |
---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol |
InChI |
InChI=1S/C10H12O3/c1-2-9(12)5-3-4-6-10(13)7-8-11/h2,9-13H,1,7-8H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
HCTNZAAVSRVKLJ-ZJUUUORDSA-N |
Isomerische SMILES |
C=C[C@H](C#CC#C[C@@H](CCO)O)O |
Kanonische SMILES |
C=CC(C#CC#CC(CCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.